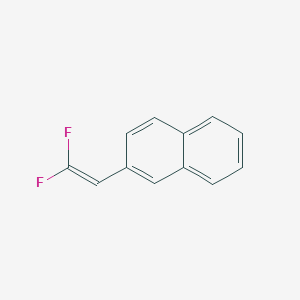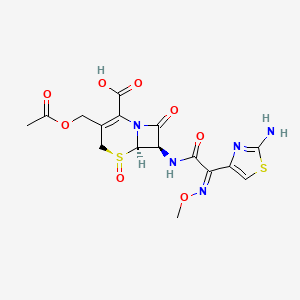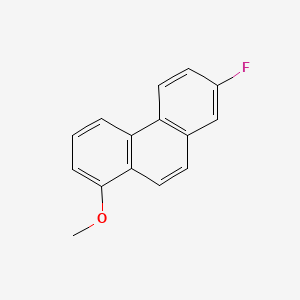![molecular formula C15H22N6O B14131759 3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine CAS No. 89292-41-1](/img/structure/B14131759.png)
3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a piperazine ring, and a phenoxypropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine typically involves multi-step organic reactions. One common method includes the reaction of 1-(3-phenoxypropyl)piperazine with 3-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2 in an acidic medium or KMnO4 in a basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, such as inhibition of microbial growth or modulation of neurotransmitter activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-(3-Chlorophenyl)piperazin-1-yl)propanol: Another piperazine derivative with similar structural features but different functional groups.
3-(Piperazin-1-yl)-1,2-benzothiazole: A compound with a piperazine ring and a benzothiazole moiety, used in medicinal chemistry.
Uniqueness
3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine is unique due to its combination of a triazole ring, piperazine ring, and phenoxypropyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
89292-41-1 |
|---|---|
Formule moléculaire |
C15H22N6O |
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C15H22N6O/c16-14-17-15(19-18-14)21-10-8-20(9-11-21)7-4-12-22-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H3,16,17,18,19) |
Clé InChI |
XTSPGKIRXIBFMZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCOC2=CC=CC=C2)C3=NNC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile](/img/structure/B14131677.png)
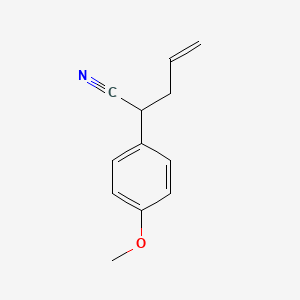

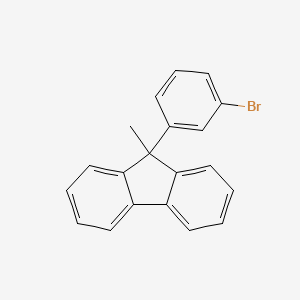
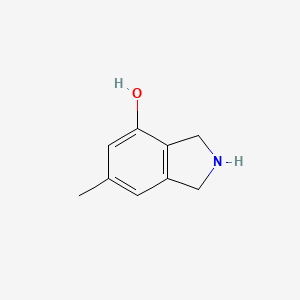
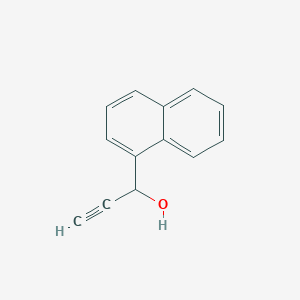
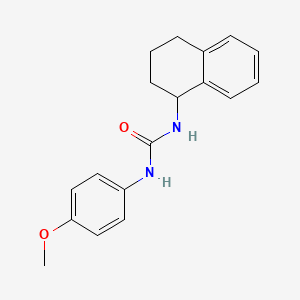
![ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)-](/img/structure/B14131724.png)
![N-[3-(Trimethoxysilyl)propyl]octanamide](/img/structure/B14131725.png)

